molecular formula C19H22N2O2S B5853263 N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide

N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide

Cat. No.: B5853263
M. Wt: 342.5 g/mol
InChI Key: XEDMIMVRISGJMA-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide is a complex organic compound characterized by the presence of a sulfanylacetyl group attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide typically involves multiple steps. One common method includes the reaction of 4-methylthiophenol with chloroacetyl chloride to form 2-(4-methylphenyl)sulfanylacetyl chloride. This intermediate is then reacted with 2-aminophenylbutanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide involves its interaction with specific molecular targets. The sulfanylacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylacetyl group, in particular, differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-24-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDMIMVRISGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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